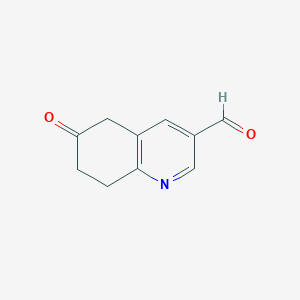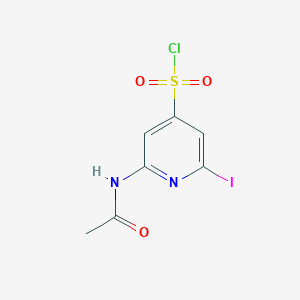
4-Cyclopropoxy-2-iodo-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-iodo-6-methylpyridine is an organic compound with the molecular formula C9H10INO and a molar mass of 275.09 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methyl group attached to a pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-6-methylpyridine typically involves the iodination of a suitable pyridine precursor. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of a brominated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-iodo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl compounds, while nucleophilic substitution with amines produces corresponding aminopyridines.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-iodo-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: Used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: Employed in the design of molecular probes and bioactive molecules for studying biological processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-iodo-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-2-methylpyridine: Similar in structure but lacks the cyclopropoxy group.
2-Iodo-4-methylpyridine: Another isomer with different substitution patterns on the pyridine ring
Uniqueness
4-Cyclopropoxy-2-iodo-6-methylpyridine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H10INO |
|---|---|
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-iodo-6-methylpyridine |
InChI |
InChI=1S/C9H10INO/c1-6-4-8(5-9(10)11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clé InChI |
NZVDFOTVNOTGNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


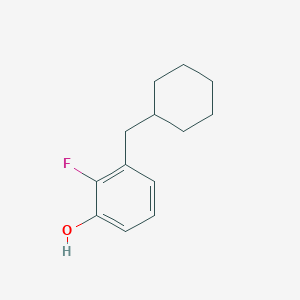


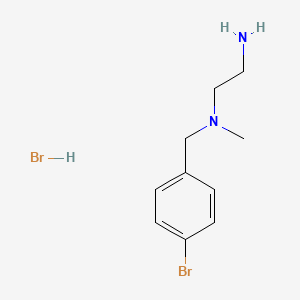

![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)



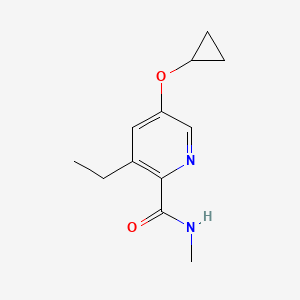
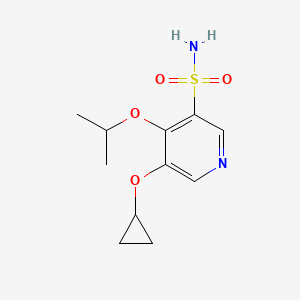
![Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)
